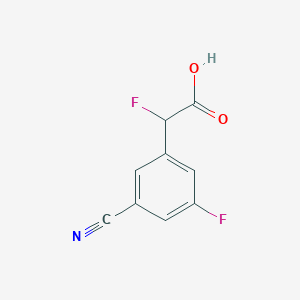![molecular formula C17H15N3O B13320834 3-([1,1'-Biphenyl]-4-yl)-5-(azetidin-3-yl)-1,2,4-oxadiazole](/img/structure/B13320834.png)
3-([1,1'-Biphenyl]-4-yl)-5-(azetidin-3-yl)-1,2,4-oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-([1,1’-Biphenyl]-4-yl)-5-(azetidin-3-yl)-1,2,4-oxadiazole is a heterocyclic compound that features a unique combination of biphenyl, azetidine, and oxadiazole moieties. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and its role as a building block for more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-([1,1’-Biphenyl]-4-yl)-5-(azetidin-3-yl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of biphenyl-4-carboxylic acid hydrazide with azetidine-3-carboxylic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is carried out under reflux conditions to facilitate the formation of the oxadiazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents, catalysts, and purification methods are also tailored to maximize efficiency and minimize costs.
Chemical Reactions Analysis
Types of Reactions
3-([1,1’-Biphenyl]-4-yl)-5-(azetidin-3-yl)-1,2,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be performed using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Substitution: Nucleophilic substitution reactions can occur at the azetidine ring, especially under basic conditions.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral medium.
Reduction: H2 gas with Pd/C catalyst.
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethylformamide (DMF).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted azetidines or oxadiazoles.
Scientific Research Applications
3-([1,1’-Biphenyl]-4-yl)-5-(azetidin-3-yl)-1,2,4-oxadiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its role in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-([1,1’-Biphenyl]-4-yl)-5-(azetidin-3-yl)-1,2,4-oxadiazole is largely dependent on its interaction with biological targets. The compound can bind to specific enzymes or receptors, inhibiting their activity. For example, it may act as an enzyme inhibitor by mimicking the substrate and binding to the active site, thereby blocking the enzyme’s function. The exact molecular targets and pathways involved vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
3-([1,1’-Biphenyl]-4-yl)-5-(azetidin-3-yl)-1,2,4-thiadiazole: Similar structure but contains a sulfur atom instead of oxygen in the oxadiazole ring.
3-([1,1’-Biphenyl]-4-yl)-5-(azetidin-3-yl)-1,2,4-triazole: Contains a nitrogen atom instead of oxygen in the oxadiazole ring.
3-([1,1’-Biphenyl]-4-yl)-5-(azetidin-3-yl)-1,2,4-oxazole: Contains an oxygen atom but lacks the nitrogen atoms present in the oxadiazole ring.
Uniqueness
The uniqueness of 3-([1,1’-Biphenyl]-4-yl)-5-(azetidin-3-yl)-1,2,4-oxadiazole lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the biphenyl and azetidine moieties enhances its potential as a versatile scaffold in drug design and material science.
Properties
Molecular Formula |
C17H15N3O |
|---|---|
Molecular Weight |
277.32 g/mol |
IUPAC Name |
5-(azetidin-3-yl)-3-(4-phenylphenyl)-1,2,4-oxadiazole |
InChI |
InChI=1S/C17H15N3O/c1-2-4-12(5-3-1)13-6-8-14(9-7-13)16-19-17(21-20-16)15-10-18-11-15/h1-9,15,18H,10-11H2 |
InChI Key |
YORGTQZSEGUXNC-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1)C2=NC(=NO2)C3=CC=C(C=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


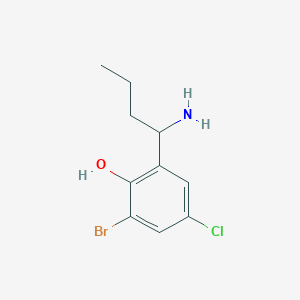
![4-(4-Fluorophenyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B13320757.png)
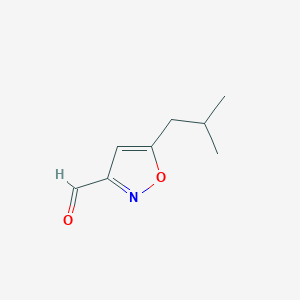
![3-[(3-Bromophenyl)methyl]pyrrolidine-3-carboxylic acid](/img/structure/B13320771.png)
![tert-Butyl 7,7-difluoro-7,8-dihydro-4H-pyrazolo[1,5-a][1,4]diazepine-5(6H)-carboxylate](/img/structure/B13320776.png)


![N-[2-(Aminomethyl)cyclohexyl]-4-nitrobenzene-1-sulfonamide](/img/structure/B13320796.png)
![3-(Bicyclo[2.2.1]heptan-2-YL)-2-hydroxypropanoic acid](/img/structure/B13320807.png)
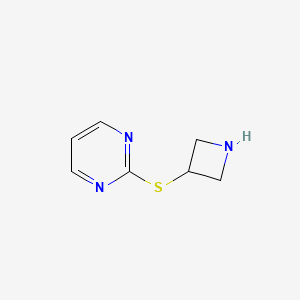
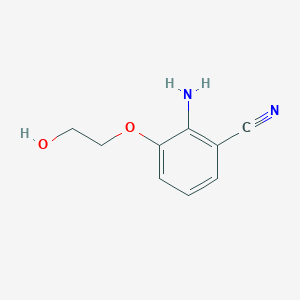
![6-[(Pent-4-yn-2-yl)amino]pyridazine-3-carboxylic acid](/img/structure/B13320818.png)

